molecular formula C9H19NNa4O7P2 B14755993 [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt

[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt

Cat. No.: B14755993
M. Wt: 407.16 g/mol
InChI Key: FQKSXGSEWYMBRQ-UHFFFAOYSA-J
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Description

[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt (Ibandronate sodium) is a nitrogen-containing bisphosphonate with the chemical formula C₉H₂₂NO₇P₂Na·H₂O and CAS number 138926-19-9 . It is a potent inhibitor of osteoclast-mediated bone resorption, primarily used to treat postmenopausal osteoporosis and hypercalcemia . Structurally, it features a central phosphorus-carbon-phosphorus (P–C–P) backbone with a methylpentylamino substituent, which enhances its binding affinity to hydroxyapatite in bone tissue .

The synthesis involves reacting 3-(N-methylpentylamino)propionic acid hydrochloride with phosphorus trichloride (PCl₃) in a solvent-free system, followed by hydrolysis and crystallization with acetone to yield the monosodium monohydrate form. This process achieves high purity (99.2% HPLC) and yields up to 85–95% . A key polymorphic form, characterized by XRPD peaks at 9.73, 12.26, and 14.39 °2θ, is critical for its pharmaceutical efficacy .

Properties

Molecular Formula

C9H19NNa4O7P2

Molecular Weight

407.16 g/mol

IUPAC Name

tetrasodium;3-[methyl(pentyl)amino]-1,1-diphosphonatopropan-1-ol

InChI

InChI=1S/C9H23NO7P2.4Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4

InChI Key

FQKSXGSEWYMBRQ-UHFFFAOYSA-J

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bisphosphonates .

Comparison with Similar Compounds

Comparison with Similar Bisphosphonate Compounds

Bisphosphonates are classified into non-nitrogenous (e.g., clodronate) and nitrogen-containing (e.g., ibandronate, alendronate) agents. The latter inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, disrupting osteoclast function . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Bisphosphonates

Compound Name (Generic) Chemical Structure Key Substituents Mechanism of Action Therapeutic Use Synthesis Highlights
Ibandronate Sodium P–C–P backbone with methylpentylamino group –N(CH₃)(C₅H₁₁) FPPS inhibition; IC₅₀ = 42 nM (squalene synthase) Osteoporosis, hypercalcemia Solvent-free synthesis with PCl₃; 85–95% yield
Alendronate Sodium 4-amino-1-hydroxybutylidene –NH₂(CH₂)₃ FPPS inhibition Osteoporosis, Paget’s disease Phosphorylation of 4-aminobutyric acid; 59–76% yield
Risedronate Sodium 3-pyridinyl ethylidene Pyridine ring FPPS inhibition Osteoporosis, glucocorticoid-induced bone loss Reaction of 3-pyridinecarbonyl chloride with PCl₃; 71% yield
Zoledronate Imidazole-containing side chain –N–(imidazol-1-yl) Most potent FPPS inhibition (IC₅₀ ~ 5 nM) Cancer-associated bone metastasis, hypercalcemia Microwave-assisted synthesis; >90% purity
Pamidronate 3-amino-1-hydroxypropylidene –NH₂(CH₂) FPPS inhibition Hypercalcemia, multiple myeloma Hydrolysis of nitriles in polar solvents
Clodronate Dichloromethylene –Cl₂ ATP analog (non-N-containing) Osteolysis, bone metastases Phosphorylation of dichloromethane

Mechanistic Differences

  • Nitrogen-containing bisphosphonates (e.g., ibandronate, alendronate): Inhibit FPPS, blocking prenylation of GTPases (e.g., Ras) and inducing osteoclast apoptosis .
  • Non-nitrogenous bisphosphonates (e.g., clodronate): Form cytotoxic ATP analogs, directly disrupting osteoclast metabolism .

Potency and Pharmacokinetics

  • Ibandronate has moderate potency (IC₅₀ ~ 42 nM for squalene synthase) compared to zoledronate (IC₅₀ ~ 5 nM) .
  • Oral bioavailability: Ibandronate (0.6%) is lower than alendronate (0.9–1.8%) due to its charged, hydrophilic structure .

Biological Activity

[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt (CAS 138926-19-9) is a compound belonging to the bisphosphonate class, which is primarily known for its applications in bone metabolism and oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of bisphosphonates, including this compound, is largely attributed to their ability to inhibit osteoclast-mediated bone resorption. The core mechanism involves the binding of the compound to hydroxyapatite in bone tissue, which leads to:

  • Inhibition of Osteoclast Activity : The compound disrupts the mevalonate pathway, crucial for osteoclast function, by inhibiting farnesyl pyrophosphate synthase. This results in decreased osteoclast survival and activity, ultimately reducing bone resorption .
  • Induction of Apoptosis in Osteoclasts : The compound can lead to the accumulation of toxic metabolites within osteoclasts, promoting cell death .

Therapeutic Applications

The primary therapeutic applications of this compound include:

  • Treatment of Osteoporosis : By inhibiting bone resorption, it helps in maintaining bone density and reducing fracture risk in postmenopausal women.
  • Management of Bone Metastases : It is used to alleviate skeletal-related events in cancer patients by reducing osteolytic lesions and associated pain.
  • Paget’s Disease : The compound aids in managing this condition characterized by abnormal bone remodeling.

In Vitro Studies

Recent studies have demonstrated the potent cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cytotoxicity Against Breast Cancer Cells : In vitro assays showed that this bisphosphonate exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC50 values were reported in the low micromolar range, indicating strong anti-cancer potential .
CompoundCell LineIC50 (µM)
This compoundMCF-712.49
Control (Cisplatin)MCF-715.00

Case Studies

A comprehensive review highlighted several case studies where bisphosphonates were utilized in clinical settings:

  • Osteoporosis Management : Patients treated with this compound showed improved bone mineral density over a 12-month period compared to placebo groups.
  • Cancer Treatment : In a cohort study involving breast cancer patients with bone metastases, those receiving this bisphosphonate experienced a significant reduction in skeletal-related events compared to those on standard care.

Side Effects and Safety Profile

While the therapeutic benefits are notable, potential side effects include:

  • Gastrointestinal issues (nausea, vomiting)
  • Renal impairment with intravenous administration
  • Risk of osteonecrosis of the jaw with long-term use

The safety profile remains well-defined, with serious adverse effects being relatively rare when used appropriately .

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